![molecular formula C6H7ClN2S B11782090 2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)

2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

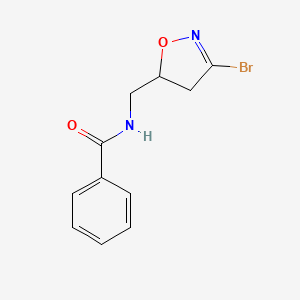

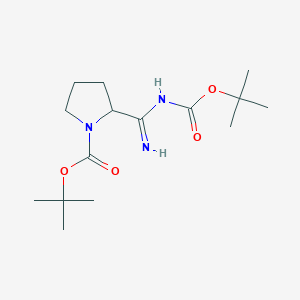

2-Cloro-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina es un compuesto heterocíclico que ha despertado interés en el campo de la química medicinal debido a sus posibles actividades biológicas. Este compuesto se caracteriza por un sistema de anillos de tiazol y piridina fusionados, que se sabe que exhibe una variedad de propiedades farmacológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Cloro-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina típicamente involucra la ciclización de precursores de tiazol y piridina apropiados. Un método común involucra la reacción de 2-aminotiazol con un derivado de cloroacetilo adecuado en condiciones básicas para formar el producto deseado .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Cloro-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles en condiciones apropiadas.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, que pueden exhibir actividades biológicas distintas.

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de tiazolo[5,4-c]piridina, que pueden explorarse más a fondo por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor del factor Xa, se une al sitio activo de la enzima, evitando la conversión de protrombina a trombina, inhibiendo así la coagulación de la sangre . La estructura del compuesto le permite interactuar con diversas vías biológicas, convirtiéndolo en una molécula versátil para el desarrollo de fármacos .

Comparación Con Compuestos Similares

Compuestos Similares

5-Metil-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina: Otro derivado con características estructurales similares pero diferentes sustituyentes, lo que lleva a actividades biológicas variadas.

2-Bromo-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina:

Singularidad

2-Cloro-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina es único debido a su sustituyente de cloro, que imparte reactividad química y propiedades biológicas específicas. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos productos farmacéuticos y procesos químicos .

Propiedades

Fórmula molecular |

C6H7ClN2S |

|---|---|

Peso molecular |

174.65 g/mol |

Nombre IUPAC |

2-chloro-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |

InChI |

InChI=1S/C6H7ClN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2 |

Clave InChI |

ZVTIALAYYXGFTN-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC2=C1N=C(S2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)

![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)